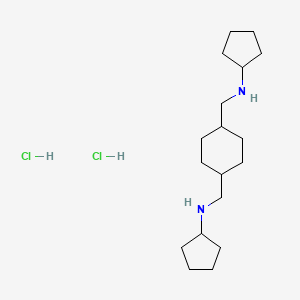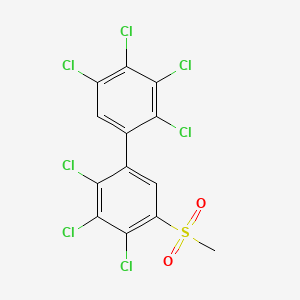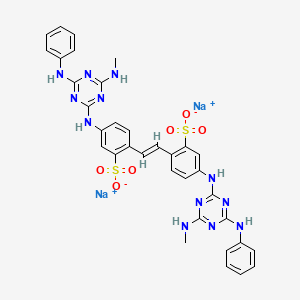
Fluorescent brightener 205
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is designed to enhance the appearance of color and whiteness in various materials by absorbing ultraviolet light and re-emitting it as visible blue light . This compound is commonly used in the textile, paper, and detergent industries to improve the brightness and whiteness of products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Fluorescent Brightener 205 typically involves a multi-step process. The starting material, 2,4,6-trichloro-1,3,5-triazine, undergoes successive nucleophilic substitution reactions with aniline derivatives to form dichlorotriazinyl intermediates. These intermediates are then condensed with 4,4’-diaminostilbene-2,2’-disulfonic acid to produce bis-monochlorotriazine compounds. Finally, these compounds undergo further nucleophilic substitution with ethanolamine to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pH, and reaction time, are carefully controlled to optimize yield and purity. The process includes steps like mixing, heating, and purification through crystallization or filtration .
Analyse Des Réactions Chimiques
Types of Reactions: Fluorescent Brightener 205 primarily undergoes nucleophilic substitution reactions due to the presence of reactive chloro groups in the triazine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Nucleophilic Substitution: Aniline derivatives, ethanolamine, and 2,4,6-trichloro-1,3,5-triazine are commonly used reagents. The reactions are typically carried out in polar solvents like water or ethanol at elevated temperatures.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products: The major products formed from these reactions include various triazine-stilbene derivatives, which are characterized by their fluorescent properties .
Applications De Recherche Scientifique
Fluorescent Brightener 205 has a wide range of applications in scientific research:
Chemistry: It is used as a fluorescent probe to study molecular interactions and reaction mechanisms.
Medicine: It is used in diagnostic assays to detect fungal infections and other pathogens.
Mécanisme D'action
Fluorescent Brightener 205 is part of a broader class of optical brightening agents, including compounds like Calcofluor White, Tinopal CBS-X, and Fluorescent Brightener 28 . Compared to these compounds, this compound is unique due to its specific triazine-stilbene structure, which provides distinct fluorescent properties and stability .
Comparaison Avec Des Composés Similaires
Calcofluor White: Used primarily in biological staining and diagnostic assays.
Tinopal CBS-X: Commonly used in detergents and textile applications.
Fluorescent Brightener 28: Utilized in paper and textile industries for its brightening effects.
Fluorescent Brightener 205 stands out for its versatility and effectiveness across various applications, making it a valuable compound in both scientific research and industrial processes.
Propriétés
Numéro CAS |
31900-04-6 |
|---|---|
Formule moléculaire |
C34H30N12Na2O6S2 |
Poids moléculaire |
812.8 g/mol |
Nom IUPAC |
disodium;5-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(methylamino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C34H32N12O6S2.2Na/c1-35-29-41-31(37-23-9-5-3-6-10-23)45-33(43-29)39-25-17-15-21(27(19-25)53(47,48)49)13-14-22-16-18-26(20-28(22)54(50,51)52)40-34-44-30(36-2)42-32(46-34)38-24-11-7-4-8-12-24;;/h3-20H,1-2H3,(H,47,48,49)(H,50,51,52)(H3,35,37,39,41,43,45)(H3,36,38,40,42,44,46);;/q;2*+1/p-2/b14-13+;; |
Clé InChI |
KQIXHGNMGGYJAC-QDBORUFSSA-L |
SMILES isomérique |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
SMILES canonique |
CNC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)NC)S(=O)(=O)[O-])S(=O)(=O)[O-])NC6=CC=CC=C6.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
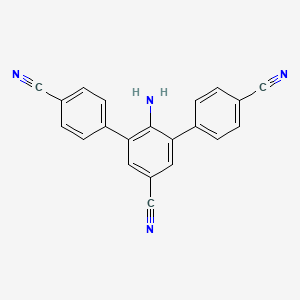
![disodium;3-[16-[[6-amino-2-[[5-amino-2-[(2-amino-3-methylbutanoyl)amino]-5-oxopentanoyl]amino]hexanoyl]amino]-10-(3-amino-3-oxopropyl)-33-(2-carboxylatoethyl)-7-[[1-[[1-[[1-(1,3-dicarboxypropylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]-3,13,20,22,28,34,40-heptamethyl-9,12,15-trioxo-4,5,18,19-tetrathia-8,11,14,24,26,31,36,39,41-nonaza-38,42-diazanidahexacyclo[21.15.1.12,37.127,30.132,35.021,25]dotetraconta-1,21,23(39),24,26,28,30,32(41),33,35,37(40)-undecaen-29-yl]propanoate;iron(2+)](/img/structure/B13747437.png)
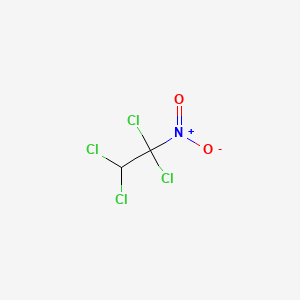

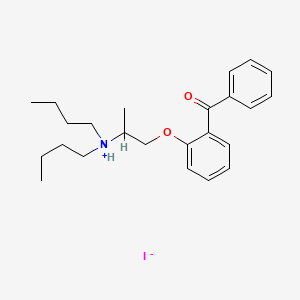
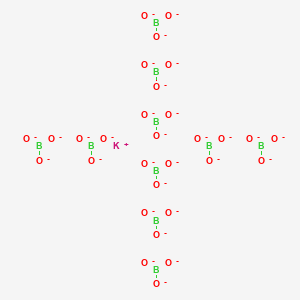
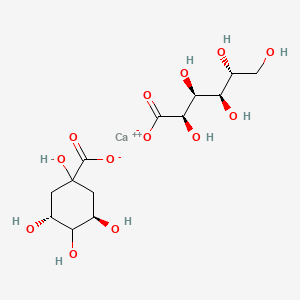
![Bis-[3-isopropyl-4-methoxyphenyl]iodonium](/img/structure/B13747473.png)
